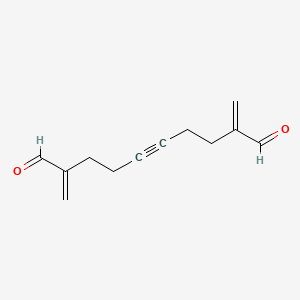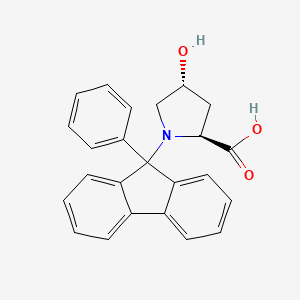
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of L-Proline, an amino acid that plays a crucial role in protein synthesis and structure. The addition of the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups to the proline backbone imparts distinct chemical and physical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- typically involves multi-step organic reactions. The process begins with the protection of the amino group of L-Proline, followed by the introduction of the 4-hydroxy group through hydroxylation reactions. The 9-phenyl-9H-fluoren-9-yl group is then attached via a Friedel-Crafts alkylation reaction. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction can produce alcohols.
科学研究应用
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Studied for its role in protein folding and stability.
Medicine: Investigated for potential therapeutic applications, including drug design and delivery.
Industry: Utilized in the development of advanced materials and polymers.
作用机制
The mechanism of action of L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes. The specific pathways involved depend on the context of its application, such as catalysis or therapeutic use.
相似化合物的比较
Similar Compounds
L-Proline: The parent amino acid, essential for protein synthesis.
4-Hydroxyproline: A derivative of proline with a hydroxyl group, important in collagen stability.
9-Phenyl-9H-fluorene: A compound with a similar fluorenyl group, used in organic electronics.
Uniqueness
L-Proline, 4-hydroxy-1-(9-phenyl-9H-fluoren-9-yl)-, (4R)- is unique due to the combination of the proline backbone with the 4-hydroxy and 9-phenyl-9H-fluoren-9-yl groups. This combination imparts distinct chemical properties, making it valuable for specific applications in asymmetric synthesis, protein studies, and material science.
属性
CAS 编号 |
769939-78-8 |
|---|---|
分子式 |
C24H21NO3 |
分子量 |
371.4 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H21NO3/c26-17-14-22(23(27)28)25(15-17)24(16-8-2-1-3-9-16)20-12-6-4-10-18(20)19-11-5-7-13-21(19)24/h1-13,17,22,26H,14-15H2,(H,27,28)/t17-,22+/m1/s1 |
InChI 键 |
GISIZESJYVCCJA-VGSWGCGISA-N |
手性 SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
规范 SMILES |
C1C(CN(C1C(=O)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


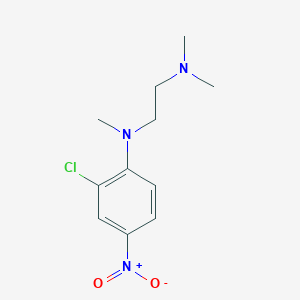
![2-({2-[(2-Formylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14209346.png)
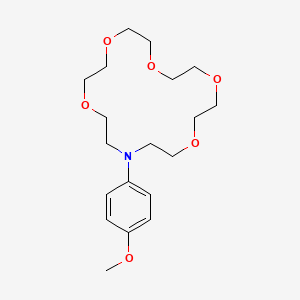
![1-[2-(4-Nitrophenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14209351.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-pyridinyl)-](/img/structure/B14209357.png)
![Methyl 4-[(4-methoxyphenyl)sulfanyl]benzoate](/img/structure/B14209362.png)
![1,2-Bis[4-(chloromethyl)phenyl]hydrazine](/img/structure/B14209365.png)
![N-(2,6-Dimethoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14209367.png)
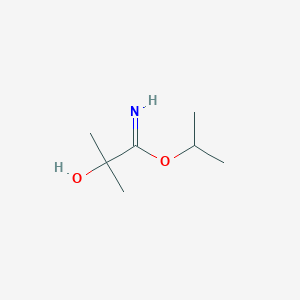
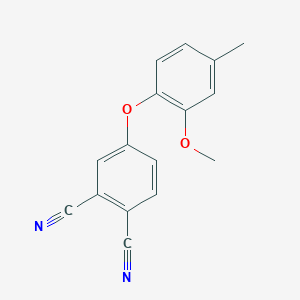
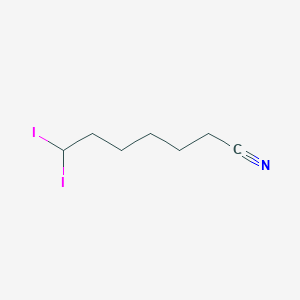
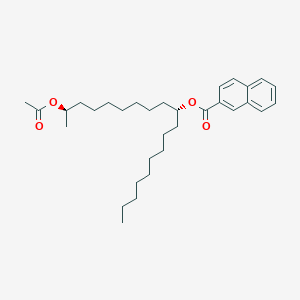
![3-{[(1,3-Benzoxazol-2-yl)methyl]sulfanyl}-6-ethyl-1,2,4-triazin-5(2H)-one](/img/structure/B14209405.png)
